molecular formula C6H13NO3 B1671766 Etoxybamide CAS No. 66857-17-8

Etoxybamide

Cat. No. B1671766
CAS RN: 66857-17-8
M. Wt: 147.17 g/mol
InChI Key: MFHPPMMWHSHDSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Etoxybamide is a sedative . It is used for research purposes and not intended for human or veterinary use .


Molecular Structure Analysis

Etoxybamide has a molecular formula of C6H13NO3 . Its average mass is 147.172 Da and its monoisotopic mass is 147.089539 Da . The ChemSpider ID for Etoxybamide is 455546 .


Physical And Chemical Properties Analysis

Etoxybamide has a density of 1.1±0.1 g/cm3, a boiling point of 419.4±30.0 °C at 760 mmHg, and a flash point of 207.4±24.6 °C . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 5 freely rotating bonds . Its ACD/LogP is -2.03 .

Scientific Research Applications

Understanding Ethionamide Resistance in Mycobacteria

Etoxybamide, closely related to Ethionamide (ETH), has been instrumental in studying ETH resistance mechanisms in Mycobacteria, including Mycobacterium tuberculosis, which causes tuberculosis (TB). ETH, a crucial second-line antitubercular drug, necessitates activation by mycobacterial enzymes to exert its antimicrobial effects. Research focusing on the ETH repressor, EthR, and its interaction with the ETH activator gene, ethA, provides critical insights into the genetic and molecular mechanisms underlying ETH resistance. These studies reveal that EthR, belonging to the TetR/CamR family of transcriptional regulators, negatively regulates ethA expression, impacting ETH's effectiveness against TB (Engohang-Ndong et al., 2003; Dover et al., 2004). Understanding this resistance mechanism is vital for developing more effective TB treatments.

Advancements in Drug-Induced Toxicity Prediction

The eTOX project exemplifies the application of Etoxybamide-related compounds in advancing in silico prediction of drug-induced toxicity. By sharing preclinical study data from pharmaceutical companies, this initiative has established a comprehensive database to facilitate predictive modeling of potential drug toxicities. This approach aids in early hazard identification and risk assessment during drug development, showcasing how data on compounds like Etoxybamide can contribute to safer and more efficient drug discovery processes (Cases et al., 2014).

Insights into Mycobacterial Drug Activation

Research into the activation of Ethionamide, closely related to Etoxybamide, has shed light on the enzymatic processes required for its antimicrobial activity against Mycobacterium tuberculosis. The identification of EthA, a monooxygenase that activates ETH, and the regulatory role of EthR, provides a deeper understanding of the metabolic pathways in mycobacteria that influence drug efficacy. This knowledge is crucial for the development of new therapeutic strategies to combat multidrug-resistant tuberculosis (Baulard et al., 2000).

Phytoremediation Potential

While not directly related to Etoxybamide, studies on phytoremediation potentials of selected tropical plants for Ethidium bromide offer insights into the broader application of chemical compounds in environmental science. Such research highlights the ability of plants to absorb and remediate contaminants, providing a sustainable method to address environmental pollution. Though Ethidium bromide is distinct from Etoxybamide, the methodology and findings underscore the importance of exploring all compounds' environmental interactions and remediation potentials (Uera et al., 2007).

properties

IUPAC Name

4-hydroxy-N-(2-hydroxyethyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c8-4-1-2-6(10)7-3-5-9/h8-9H,1-5H2,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHPPMMWHSHDSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)NCCO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Etoxybamide

CAS RN

66857-17-8
Record name Etoxybamide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066857178
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETOXYBAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/654KS873DM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of 24.4 gm (0.4 mole) of ethanolamine in 30 ml of methanol were slowly added dropwise with stirring to a solution of 34.4 gm (0.4 mole) of γ - butyrolactone in 50 ml of methanol. The temperature rose to 50° C. The mixture was subsequently heated for 3 hours at boiling and the methanol was distilled off under reduced pressure. A quantitative yield of N-(2-hydroxyethyl)-γ-hydroxybutyramide was obtained in the form of a colorless viscous liquid. The compound became crystalline after standing for a long period of time and melts at 54° to 56° C.
Quantity
24.4 g
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reactant
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30 mL
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γ
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34.4 g
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0 (± 1) mol
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reactant
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Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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